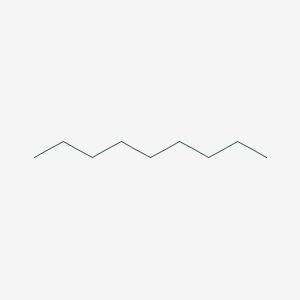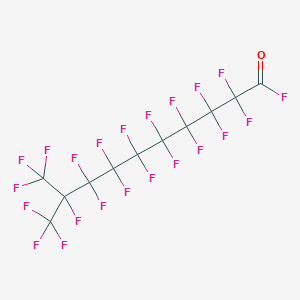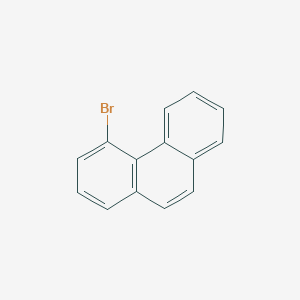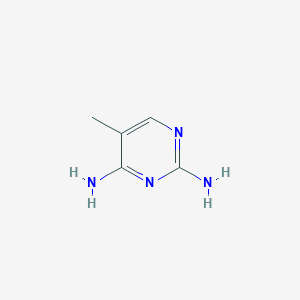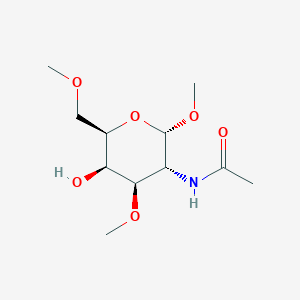
1,2-Dioctylcyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dioctylcyclopropane is a synthetic organic compound used in scientific research. It is a cyclopropane derivative that has two octyl groups attached to the cyclopropane ring. This compound has been studied for its potential applications in various fields, including biochemistry and medicinal chemistry.
Mechanism Of Action
The mechanism of action of 1,2-Dioctylcyclopropane is not fully understood. However, it is believed to interact with cell membranes and alter their properties, which may affect various cellular processes.
Biochemical And Physiological Effects
Studies have shown that 1,2-Dioctylcyclopropane can affect lipid metabolism and membrane fluidity. It has also been shown to have anti-inflammatory properties and to inhibit the growth of certain cancer cells.
Advantages And Limitations For Lab Experiments
One advantage of using 1,2-Dioctylcyclopropane in lab experiments is its ability to mimic the properties of cell membranes. This makes it a useful tool for studying various cellular processes. However, its synthetic nature may limit its relevance to natural systems.
Future Directions
There are several future directions for research on 1,2-Dioctylcyclopropane. One area of interest is its potential as a drug delivery system. Another area of interest is its role in lipid metabolism and its potential as a therapeutic target for various diseases. Additionally, further studies are needed to fully understand its mechanism of action and its effects on cellular processes.
Synthesis Methods
The synthesis of 1,2-Dioctylcyclopropane involves the reaction of cyclopropane with octylmagnesium bromide in the presence of a catalyst. The resulting product is then purified using various techniques, such as column chromatography and recrystallization.
Scientific Research Applications
1,2-Dioctylcyclopropane has been studied for its potential applications in various scientific fields. In biochemistry, it has been used as a substrate for enzymes involved in lipid metabolism. In medicinal chemistry, it has been studied for its potential as a drug delivery system.
properties
CAS RN |
1089-40-3 |
|---|---|
Product Name |
1,2-Dioctylcyclopropane |
Molecular Formula |
C19H38 |
Molecular Weight |
266.5 g/mol |
IUPAC Name |
1,2-dioctylcyclopropane |
InChI |
InChI=1S/C19H38/c1-3-5-7-9-11-13-15-18-17-19(18)16-14-12-10-8-6-4-2/h18-19H,3-17H2,1-2H3 |
InChI Key |
ZNDKBWCPUAOQFE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1CC1CCCCCCCC |
Canonical SMILES |
CCCCCCCCC1CC1CCCCCCCC |
synonyms |
Sterculene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



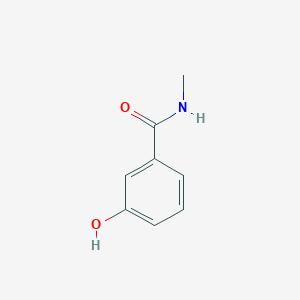
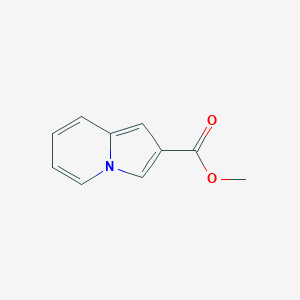
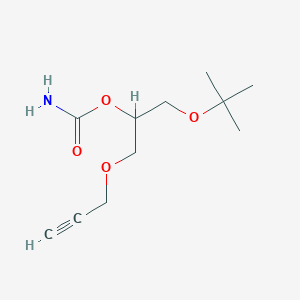
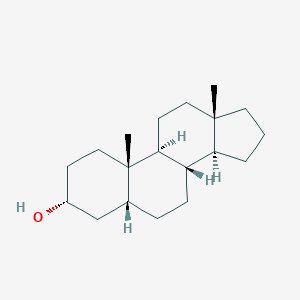
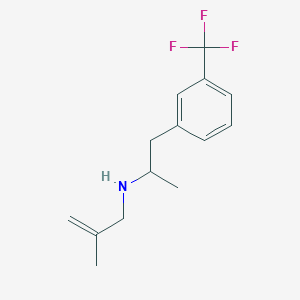
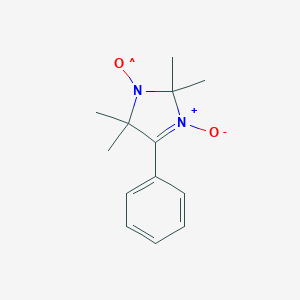
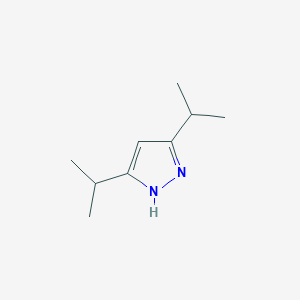
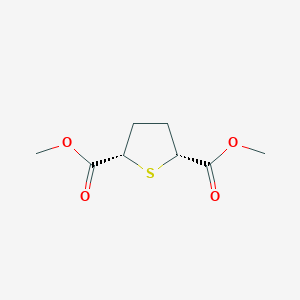
![potassium;[(Z)-[4-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate](/img/structure/B91168.png)
